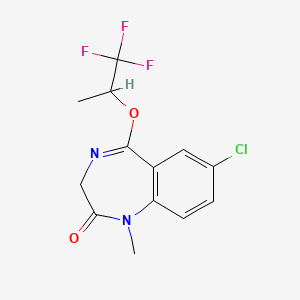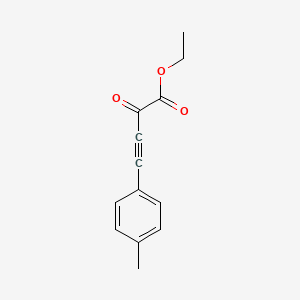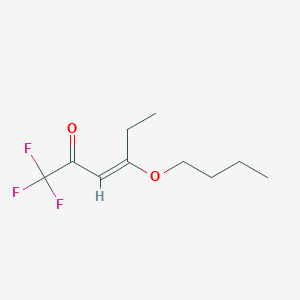![molecular formula C16H28N2O6 B12846514 tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate: is a complex organic compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonylamino group, and a methoxy-oxo-ethyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of amino acids with tert-butoxycarbonyl groups, followed by the formation of azetidine rings through cyclization reactions. The reaction conditions often require the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide to enhance amide formation .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds .
Biology and Medicine: Its unique structure allows for the exploration of novel drug candidates with improved efficacy and reduced side effects .
Industry: In the materials science industry, this compound can be used to create advanced materials with specific properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
- tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(nitromethylene)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-[2-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoethyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-11(12(19)22-7)10-8-18(9-10)14(21)24-16(4,5)6/h10-11H,8-9H2,1-7H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOEGNRTPDZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid](/img/structure/B12846431.png)
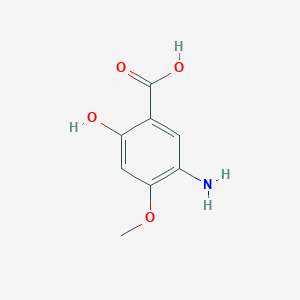
![Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12846439.png)

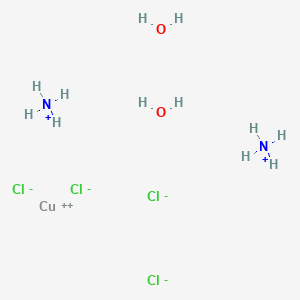
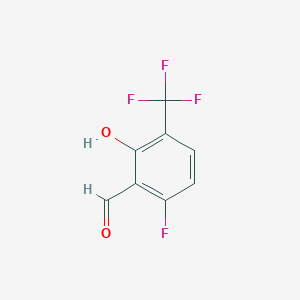

![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)
